molecular formula C14H9ClN2O2 B6377012 5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol CAS No. 1261895-00-4

5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol

Cat. No.: B6377012
CAS No.: 1261895-00-4
M. Wt: 272.68 g/mol
InChI Key: IYMSLEGKCBLZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol is a substituted phenolic compound featuring a 3-cyanophenol core with a 3-carbamoyl-4-chlorophenyl group at the 5-position.

Properties

IUPAC Name

2-chloro-5-(3-cyano-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-13-2-1-9(6-12(13)14(17)19)10-3-8(7-16)4-11(18)5-10/h1-6,18H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMSLEGKCBLZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684942
Record name 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-00-4
Record name 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-carbamoyl-4-chlorophenylboronic acid with a suitable cyanophenol derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural similarities with 5-(3-Carbamoyl-4-chlorophenyl)-3-cyanophenol, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Substituents/Modifications Key Properties (Source)
This compound C₁₃H₈ClN₂O₂ (hypothetical) - 3-Cyanophenol core
- 5-(3-carbamoyl-4-chlorophenyl) substituent
Limited experimental data; synthesis likely involves Suzuki-Miyaura coupling .
5-(3-Aminophenyl)-3-cyanophenol
(YA-3064, CAS 1261900-78-0)
C₁₃H₁₁N₂O - 3-Cyanophenol core
- 5-(3-aminophenyl) substituent
Replaces carbamoyl and chloro groups with an amino (-NH₂) group; potential for enhanced hydrogen bonding .
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid
(CAS 1261947-46-9)
C₁₃H₉ClN₂O₃ - Picolinic acid core (pyridine-2-carboxylic acid)
- 5-(3-carbamoyl-4-chlorophenyl) substituent
Molar mass: 276.68 g/mol
Density: 1.447 g/cm³
Predicted pKa: 0.81 .
3-Cyanophenol
(CAS 873-62-1)
C₇H₅NO - Simple phenolic core with cyano group Melting point: 75–80°C
Purity: >98% (GC)
Commercial availability .

Physicochemical and Functional Differences

In contrast, YA-3064 (amino-substituted analog) may exhibit higher solubility in polar solvents due to the -NH₂ group . The picolinic acid derivative (CAS 1261947-46-9) introduces a carboxylic acid group, significantly lowering its pKa (predicted 0.81) compared to phenolic analogs .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for structurally related boronic acid couplings, as seen in the preparation of compound 79 (). 3-Cyanophenol (CAS 873-62-1) is commercially available at high purity, making it a cost-effective starting material for derivatization .

Thermal Stability: The picolinic acid analog’s higher molar mass (276.68 g/mol) and predicted boiling point (493°C) suggest greater thermal stability compared to phenolic analogs .

Research Implications and Data Gaps

Computational Studies

Density-functional theory (DFT) methods () might further elucidate its electronic structure and stability .

Industrial and Pharmaceutical Relevance

  • Functional Group Impact: Replacing carbamoyl with amino (YA-3064) or carboxylic acid groups alters bioavailability and binding affinity, warranting further pharmacological profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.